(3R,5S)-3-methyl-5-phenylmorpholine
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Overview
Description
(3R,5S)-3-methyl-5-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl group at the 3rd position and a phenyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-methyl-5-phenylmorpholine can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. For instance, the use of recombinant ketoreductase in the presence of co-factors such as NADH or NADPH facilitates the reduction of diketone precursors under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-methyl-5-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,5S)-3-methyl-5-phenylmorpholine has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Mechanism of Action
The mechanism by which (3R,5S)-3-methyl-5-phenylmorpholine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-methyl-5-phenylmorpholine hydrochloride: A salt form of the compound with similar properties and applications.
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another chiral compound used in the synthesis of statin side chains.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R,5S)-3-methyl-5-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
CFYYZVBTTYROOE-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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